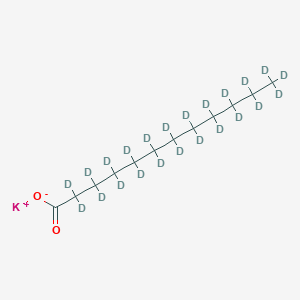

Potassium dodecanoate-D23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDKSOTTZRMUML-LBOOQGLESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Potassium Dodecanoate-D23 in Quantitative Analysis

Executive Summary

This guide provides a comprehensive technical overview of Potassium dodecanoate-D23 (CAS: 51732-20-8), a deuterated potassium salt of lauric acid. We delve into its fundamental physicochemical properties, its critical role as a stable isotope-labeled internal standard (SIL-IS), and its practical application in quantitative mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require high-accuracy quantification of dodecanoic acid and related medium-chain fatty acids in complex biological matrices. A detailed, field-proven protocol for its use in an LC-MS/MS workflow is provided, underscoring the causality behind each experimental step to ensure robust and reproducible results.

The Imperative for Isotopic Labeling in Modern Analytics

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is often hampered by two persistent challenges: variability during sample preparation and matrix-induced signal suppression or enhancement during ionization.[1] The electrospray ionization (ESI) process is particularly susceptible to the presence of co-eluting matrix components, which can unpredictably alter the ionization efficiency of the target analyte, leading to poor accuracy and reproducibility.[1]

The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., Deuterium (²H), Carbon-13, Nitrogen-15). This compound is the deuterated analogue of potassium dodecanoate (potassium laurate). Because its chemical and physical properties are nearly identical to the endogenous, non-labeled analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[2] However, its increased mass allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the known concentration of the spiked SIL-IS, precise quantification can be achieved, as any signal variation affects both compounds proportionally.[1]

Figure 1: The core principle of using a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for experimental variability.

Physicochemical Properties of this compound

This compound is the potassium salt of fully deuterated lauric acid. Its physical characteristics are largely governed by its non-deuterated counterpart, while its mass is significantly shifted due to isotopic enrichment.

| Property | Value | Source(s) |

| Chemical Name | potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | [3][4] |

| Synonyms | Potassium Laurate-d23 | [3] |

| CAS Number | 51732-20-8 | [3][5] |

| Molecular Formula | CD₃(CD₂)₁₀COOK | [3][6][7] |

| Molecular Weight | ~261.54 g/mol | [3][4][6][7] |

| Monoisotopic Mass | 261.27787661 Da | [3][4] |

| Isotopic Enrichment | ≥98 atom % D | [3][6][7] |

| Appearance | White to off-white solid powder or crystal (based on non-deuterated form) | [8][9] |

| Solubility | Soluble in water (based on non-deuterated form) | [9][10][11] |

| Storage Conditions | Room temperature, in a dry, well-ventilated place. Stable for at least three years if stored properly. | [3][5][12] |

Core Application: An Internal Standard for Fatty Acid Quantification

The primary and most vital application of this compound is as an internal standard for the quantification of dodecanoic acid (lauric acid). Dodecanoic acid is a medium-chain fatty acid significant in metabolic research, nutrition, and as a biomarker.[13] Given its identical chemical structure, this compound is the ideal internal standard, ensuring the highest level of analytical accuracy.

The Self-Validating System: An analytical method employing a SIL-IS is inherently self-validating at each step.

-

Extraction Efficiency: Any loss of the target analyte during liquid-liquid extraction or solid-phase extraction is mirrored by a proportional loss of the SIL-IS. The final ratio remains constant.

-

Instrumental Drift: Slow changes in mass spectrometer sensitivity over the course of a long analytical run affect both the analyte and the SIL-IS equally.

-

Matrix Effects: When analyzing complex samples like blood plasma, endogenous phospholipids or salts can co-elute and suppress the analyte's signal. The SIL-IS, eluting at the same retention time, experiences the identical suppression, nullifying the effect on the final calculated ratio.[14]

Experimental Protocol: Quantification of Dodecanoic Acid in Plasma

This protocol outlines a robust method for quantifying dodecanoic acid in human plasma using this compound as an internal standard with an LC-MS/MS system.

4.1 Materials and Reagents

-

Analyte: Dodecanoic Acid (Lauric Acid), ≥98% purity

-

Internal Standard: this compound (CAS: 51732-20-8)

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water; Glacial Acetic Acid

-

Matrix: Blank human plasma (double charcoal stripped)

-

Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu 8060).[14]

4.2 Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Dodecanoic Acid in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solution (10 µg/mL): Perform a serial dilution of the Analyte Stock solution in methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS Stock solution in methanol. This concentration is chosen to provide a strong, stable signal without being excessively high compared to the expected analyte concentrations.

-

-

Preparation of Calibration (CAL) and Quality Control (QC) Samples:

-

Prepare a set of 1.5 mL centrifuge tubes.

-

Serially dilute the Analyte Working Solution to create CAL standards in blank plasma, typically covering a range of 0.5 to 1000 ng/mL.[14]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 1, 10, and 50 ng/mL) from a separate weighing of the analyte stock to ensure independence from the calibration curve.[14]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each CAL, QC, and unknown plasma sample, add 10 µL of the IS Working Solution (1 µg/mL). This early addition ensures the IS tracks the analyte through every subsequent step.

-

Add 200 µL of cold methanol containing 0.1% glacial acetic acid. The cold solvent and acid mixture efficiently precipitates plasma proteins while keeping the analytes in solution.[14]

-

Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis. This step must be done without disturbing the protein pellet.

-

-

LC-MS/MS Instrumentation and Analysis:

-

LC System: Use a C18 analytical column with a gradient elution profile (e.g., starting with 60% water, 40% acetonitrile and ramping to 95% acetonitrile).

-

Mass Spectrometer: Operate in negative ion mode using electrospray ionization (ESI).

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. (Note: Specific transitions must be optimized for the instrument used).

-

Dodecanoic Acid (Analyte): e.g., Q1: 199.2 -> Q3: 199.2 (precursor -> product)

-

Dodecanoic Acid-D23 (IS): e.g., Q1: 222.3 -> Q3: 222.3 (precursor -> product)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS for each sample.

-

Calculate the Response Ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the Response Ratio against the nominal concentration of the CAL standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the unknown samples and QCs by interpolating their Response Ratios from the calibration curve.

-

Figure 2: Detailed experimental workflow for the quantification of dodecanoic acid in plasma using this compound.

Safety, Handling, and Storage

While this compound itself does not have a comprehensive, independent safety profile, it should be handled with the care afforded to its non-deuterated analogue and as standard laboratory practice dictates.

| Hazard Category | Guidance | Source(s) |

| GHS Hazards (based on non-deuterated form) | H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | [8] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat are mandatory. | [5][12][15] |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid creating and inhaling dust. Avoid contact with skin and eyes. | [5][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature. | [3][12][16] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [9][12] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. | [16] |

Conclusion

This compound is an indispensable tool for any laboratory engaged in the high-accuracy quantification of dodecanoic acid. Its properties as a stable isotope-labeled internal standard provide the most reliable method for correcting analytical variability, from extraction through to detection. By compensating for matrix effects and sample loss, its use ensures that the resulting quantitative data is both robust and trustworthy, meeting the stringent demands of clinical research and drug development. The adoption of the methodologies described in this guide enables laboratories to achieve the highest standards of analytical excellence.

References

-

Potassium Dodecanoate - ResearchGate. ResearchGate. [Link]

-

Showing Compound Potassium dodecanoate (FDB017359). FooDB. [Link]

-

This compound | C12H23KO2 | CID 90473085. PubChem, NIH. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Potassium laurate - Wikipedia. Wikipedia. [Link]

-

Potassium laurate-water | C12H25KO3 | CID 129674257. PubChem, NIH. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation Journal. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed, NIH. [Link]

Sources

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C12H23KO2 | CID 90473085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Potassium Dodecanoate | 10124-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. CAS 10124-65-9: Potassium laurate | CymitQuimica [cymitquimica.com]

- 11. Potassium laurate - Wikipedia [en.wikipedia.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Showing Compound Potassium dodecanoate (FDB017359) - FooDB [foodb.ca]

- 14. lcms.cz [lcms.cz]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemicalbook.com [chemicalbook.com]

"Potassium dodecanoate-D23" CAS number 51732-20-8

An In-Depth Technical Guide to Potassium Dodecanoate-D23 (CAS: 51732-20-8)

Introduction and Strategic Overview

This compound is the potassium salt of a fully deuterated C12 straight-chain saturated fatty acid, dodecanoic acid (more commonly known as lauric acid). Its defining feature is the substitution of all 23 protium (¹H) atoms on the alkyl chain with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of bioanalysis, drug metabolism, and lipidomics.

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS).[1][2] In quantitative assays, precision and accuracy are paramount. SIL-IS are considered the gold standard because they are chemically identical to the analyte of interest (the non-labeled, or "light," version) but are distinguishable by their increased mass.[3] This allows the standard to co-elute chromatographically and experience nearly identical ionization and matrix effects as the analyte, providing a robust method for correcting variability during sample preparation and analysis.[1][3][4] This guide provides a comprehensive technical overview of its properties, applications, and the scientific principles governing its use.

Physicochemical and Isotopic Properties

The fundamental characteristics of this compound are critical for its effective use. Key properties are summarized in the table below. The isotopic enrichment, typically specified as 98 atom % D or higher, is a crucial quality parameter ensuring minimal isotopic overlap with the endogenous, non-labeled analyte.[5][6]

| Property | Value | Source(s) |

| CAS Number | 51732-20-8 | [7][8] |

| Unlabeled CAS Number | 10124-65-9 | [6][7][9] |

| Molecular Formula | C₁₂D₂₃KO₂ or CD₃(CD₂)₁₀COOK | [5][7] |

| Molecular Weight | ~261.54 g/mol | [6][10] |

| Exact Mass | 261.27787661 Da | [5][10] |

| Synonyms | Potassium Laurate-d23, Dodecanoate-d23 (potassium) | [7][8][9] |

| Physical State | Solid (White to off-white powder/crystal) | [7][11] |

| Isotopic Enrichment | Typically ≥98 atom % D | [5][6] |

| Parent Compound | Dodecanoic-d23 acid | [10] |

| Solubility | Soluble in water | [12] |

| Storage Conditions | Room temperature | [6][11] |

Synthesis and Quality Considerations

This compound is synthesized from its parent fatty acid, dodecanoic acid-D23. The synthesis of deuterated fatty acids can be achieved through various methods, including metal-catalyzed hydrogen-deuterium exchange or photocatalytic decarboxylative deuteration using heavy water (D₂O) as the deuterium source.[13][14] The final step involves neutralization of the deuterated carboxylic acid with a potassium base, such as potassium hydroxide (KOH), to form the salt.[15]

Causality of Choice: The choice of a potassium salt over a sodium salt or the free acid form is often dictated by solubility and compatibility with specific analytical systems. Potassium salts of fatty acids are common surfactants and are generally water-soluble.[12][16][17]

Quality Control: The critical quality attribute is isotopic purity. High enrichment ensures that the signal from the internal standard does not suffer from interference from naturally occurring isotopes of the analyte, a phenomenon that can affect assay linearity, especially when using standards with fewer deuterium labels.[4] The chemical purity should also be high to avoid introducing contaminants that could interfere with the analysis. Manufacturers typically recommend re-analyzing the compound for chemical purity after three years of storage.[5][6]

Core Application: Internal Standard in Quantitative LC-MS/MS

The primary role of this compound is to ensure accuracy in the quantification of dodecanoic acid (lauric acid) or related medium-chain fatty acids in complex biological matrices like plasma, serum, or tissue extracts.

The Principle of Isotope Dilution Mass Spectrometry: This technique relies on adding a known quantity of the SIL-IS to a sample at the earliest stage of preparation. The SIL-IS and the endogenous analyte are processed together. During LC-MS/MS analysis, the instrument measures the peak area ratio of the analyte to the internal standard. Because any sample loss or variation in instrument response (e.g., ion suppression) affects both compounds almost identically, the ratio remains constant and directly proportional to the analyte's concentration.[3] This self-validating system corrects for inter-sample variability, which is a significant challenge in bioanalysis.[1]

Experimental Workflow: Quantification of Lauric Acid in Plasma The following protocol outlines a standard procedure for using this compound as an internal standard.

-

Preparation of Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 5 µg/mL).[2]

-

Sample Preparation:

-

Aliquot 50 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the IS spiking solution. Vortex briefly to mix. This step is critical; the IS must be added before any extraction or cleanup to account for recovery losses.

-

Add 200 µL of a protein precipitation solvent, such as cold acetonitrile. This denatures and precipitates proteins.[2]

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract onto a reverse-phase C18 column.

-

The analyte (lauric acid) and the IS (lauric acid-D23) will co-elute.

-

Detect the compounds using a tandem mass spectrometer, typically in negative electrospray ionization (ESI) mode. Monitor specific mass-to-charge (m/z) transitions for both the analyte and the IS.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Determine the concentration of the analyte in the original sample by comparing its peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.

-

Diagram: LC-MS/MS Bioanalytical Workflow

Workflow for quantifying an analyte using a deuterated internal standard.

Advanced Analytical Characterization

Beyond its use as a standard, the isotopic label on this compound makes it a subject for advanced analytical techniques.

-

Mass Spectrometry (MS): In MS, the compound is readily identified by its mass, which is 23 Da higher than its unlabeled counterpart. This mass difference is sufficiently large to prevent any overlap from the natural isotopic distribution of the unlabeled compound, ensuring clear signal separation.

-

Deuterium (²H) NMR Spectroscopy: ²H NMR is a powerful, non-destructive technique that can provide detailed information about the structure and dynamics of deuterated molecules.[18] For this compound, ²H NMR can confirm the positions and extent of deuteration. In more complex applications, it can be used to study the behavior of the fatty acid chain within lipid membranes or micelles, as the deuterium signal provides direct insight into molecular ordering and mobility.[19][20]

Surfactant Properties and Micelle Formation

As the potassium salt of a 12-carbon fatty acid, Potassium dodecanoate is an anionic surfactant.[15][21] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously self-assemble into spherical or ellipsoidal aggregates called micelles.[16][17][22]

-

Mechanism: This aggregation is driven by the hydrophobic effect. The deuterated alkyl "tails" are nonpolar and are expelled from the water, forming a hydrophobic core, while the polar carboxylate "heads" remain exposed to the aqueous environment.

-

Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant. For potassium dodecanoate, the CMC in water at 35°C is approximately 25.6 mmol L⁻¹.[12][16][17] The CMC can be influenced by temperature, pressure, and the presence of electrolytes or other solutes.[22][23] While these properties are characterized for the non-deuterated form, the behavior of the D23 version is expected to be very similar. This knowledge is relevant when preparing concentrated aqueous stock solutions or when using the compound in cell culture or formulation studies where aggregation could be a factor.

Diagram: Surfactant Micelle Formation

Hydrophobic tails aggregate, forming a micelle above the CMC.

Handling, Storage, and Safety

-

Stability: this compound is stable under recommended storage conditions (room temperature).[6][24]

-

Incompatibility: It should be kept away from strong oxidizing agents.[7]

-

Safety: As with many chemical reagents, it may cause skin and serious eye irritation. It may be harmful if inhaled or swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. A material safety data sheet (MSDS) should be consulted before use.[7]

Conclusion

This compound is a highly specialized chemical tool engineered for precision and accuracy in scientific research. Its primary utility as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis is critical for obtaining reliable quantitative data in drug development, clinical research, and fundamental lipidomics. Its properties as a deuterated analogue of a common surfactant also provide opportunities for its use in more specialized biophysical and analytical studies. A thorough understanding of its physicochemical properties, the principles of its application, and proper handling are essential for leveraging its full potential in a research setting.

References

-

Effect of Diglycerol Derivatives on Interfacial Adsorption and Micelle Properties of Potassium Dodecanoate | ACS Omega. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Effect of Diglycerol Derivatives on Interfacial Adsorption and Micelle Properties of Potassium Dodecanoate. (2024). ACS Omega. National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Lesot, P., et al. (2008). Combined Analysis of C-18 Unsaturated Fatty Acids Using Natural Abundance Deuterium 2D NMR Spectroscopy in Chiral Oriented Solvents. Analytical Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]

-

The effect of ethanol, propanol, and butanol on the CMC of potassium dodecanoate in water at 10 ° C. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

From Decanoate Micelles to Decanoic Acid/Dodecylbenzenesulfonate Vesicles. (2012). Langmuir. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents. (2008). Analytical Chemistry. PubMed. Retrieved January 21, 2026, from [Link]

-

Matsuoka, K., et al. (2023). Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions. Journal of Oleo Science. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions. (2023). Journal of Oleo Science. ScienceOpen. Retrieved January 21, 2026, from [Link]

-

Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions. (2023). Journal of Oleo Science. PubMed. Retrieved January 21, 2026, from [Link]

-

Deuterium NMR of Mixed Lipid Membranes. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Shmool, A., et al. (2022). Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. Analytical Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Le, P. (2023). Determination of the natural deuterium distribution of fatty acids by application of 2H 2D-NMR in liquid crystals: fundamentals, advances, around and beyond. Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. Retrieved January 21, 2026, from [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Sikervar, V. (2021). Potassium Dodecanoate. Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Showing Compound Potassium dodecanoate (FDB017359). (n.d.). FooDB. Retrieved January 21, 2026, from [Link]

-

Zheng, N., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Dodecanoic acid, 2,3-dihydroxypropyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Rapid Communications in Mass Spectrometry. PubMed. Retrieved January 21, 2026, from [Link]

-

Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. (2024). Catalysis Science & Technology. RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. (2008). Annals of Clinical Biochemistry. PubMed. Retrieved January 21, 2026, from [Link]

- Preparation method for deuterated compound. (2017). Google Patents.

Sources

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound | 51732-20-8 [amp.chemicalbook.com]

- 9. Buy Online CAS Number 51732-20-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. This compound | C12H23KO2 | CID 90473085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potassium Dodecanoate | 10124-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 15. Effect of Diglycerol Derivatives on Interfacial Adsorption and Micelle Properties of Potassium Dodecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions. – ScienceOpen [scienceopen.com]

- 17. Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. cdnisotopes.com [cdnisotopes.com]

A Comprehensive Technical Guide to Potassium Dodecanoate-D23: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of Potassium dodecanoate-D23, a deuterated variant of potassium laurate. Designed for researchers, scientists, and professionals in drug development, this document details its fundamental physicochemical properties, with a primary focus on its molecular weight. It also delves into the rationale behind its synthesis, its critical applications in modern research, and the analytical techniques used for its characterization.

Core Physicochemical Properties

This compound is the potassium salt of the fully deuterated version of dodecanoic acid (lauric acid). The substitution of hydrogen atoms with their heavier isotope, deuterium, imparts unique properties to the molecule, making it an invaluable tool in various scientific disciplines.

Molecular Identity and Weight

The defining characteristic of this compound is the complete replacement of the 23 hydrogen atoms on the dodecanoate chain with deuterium atoms. This isotopic substitution directly influences its molecular weight.

The molecular formula for this compound is C12D23KO2 or more descriptively, CD3(CD2)10COOK.[1][2] Its IUPAC name is potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate.[1][3]

The calculated molecular weight of this compound is approximately 261.54 g/mol [1][2] to 261.55 g/mol .[3] This is significantly higher than its non-deuterated counterpart, Potassium dodecanoate (C12H23KO2), which has a molecular weight of approximately 238.41 g/mol .[4] The mass difference is a direct consequence of the greater atomic mass of deuterium (≈2.014 amu) compared to protium (≈1.008 amu).

A summary of its key identifiers and weights is presented below:

| Property | This compound | Potassium dodecanoate |

| CAS Number | 51732-20-8[1] | 10124-65-9[4] |

| Molecular Formula | C12D23KO2[1] | C12H23KO2[4] |

| Average Molecular Weight | 261.54 g/mol [1][2] | 238.41 g/mol [4] |

| Monoisotopic Mass | 261.27787661 Da[1][3] | 238.133511841 Da[5] |

| Synonyms | Potassium laurate-D23[1] | Potassium laurate[4] |

Physical and Chemical Characteristics

Like its non-deuterated analog, this compound is a white to off-white solid at room temperature.[4][6] It is the potassium salt of a medium-chain fatty acid and functions as a surfactant, being soluble in water.[4][6] This compound should be stored at room temperature, and for long-term stability, it is recommended to be kept in a cool, dark place.[1] While generally stable, it should be kept away from strong oxidizing agents.[6]

Synthesis and Isotopic Labeling

The production of perdeuterated fatty acids like dodecanoic acid-D23 is a complex chemical synthesis process, as direct deuteration is often not feasible.[7] These molecules serve as essential precursors for a wide range of deuterated compounds, including surfactants and complex lipids.[7]

The general workflow for producing this compound involves a multi-step chemical synthesis of the deuterated fatty acid, followed by neutralization.

Caption: Generalized workflow for the synthesis of this compound.

The causality behind this choice of synthesis is rooted in the need for precise placement of deuterium atoms. Unlike simple H-D exchange, which can be non-specific, a ground-up synthesis ensures full deuteration along the entire alkyl chain, which is critical for its applications in mass spectrometry and neutron scattering.

Applications in Research and Development

The primary value of this compound lies in its utility as an isotopic tracer and a tool in biophysical studies. The significant mass difference between it and its natural counterpart allows for clear differentiation in analytical experiments.

Metabolic Tracing and Fatty Acid Synthesis

In drug development and metabolic research, deuterated fatty acids are used to trace the pathways of fatty acid synthesis and metabolism.[8][9] By introducing this compound into a biological system, researchers can use mass spectrometry to track its incorporation into more complex lipids and monitor metabolic fluxes.

Experimental Protocol: Mass Spectrometry-Based Metabolic Labeling

-

Cell Culture: Culture cells of interest in a standard growth medium.

-

Labeling: Replace the standard medium with a medium supplemented with a known concentration of this compound.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the deuterated fatty acid.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).

-

Sample Preparation: Derivatize the extracted fatty acids to fatty acid methyl esters (FAMEs) for compatibility with gas chromatography-mass spectrometry (GC-MS).

-

Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will differentiate between the endogenous (unlabeled) and the newly synthesized (deuterated) lipids based on their mass-to-charge ratio.

-

Quantification: Quantify the rate of fatty acid synthesis by comparing the peak areas of the labeled and unlabeled species.[8]

Caption: Experimental workflow for metabolic tracing using this compound.

Biophysics and Neutron Scattering

Deuterated surfactants and lipids are in high demand for neutron scattering experiments.[7] This technique is exquisitely sensitive to the difference between hydrogen and deuterium. By selectively deuterating components in a complex mixture (e.g., a micelle or a lipid bilayer), researchers can use contrast variation techniques to highlight specific parts of a structure, providing unparalleled insight into the organization and dynamics of soft matter systems.

Stabilizing Agent in Formulations

In pharmaceutical sciences, potassium dodecanoate acts as a stabilizing agent and emulsifier.[4] The deuterated form can be used as an internal standard in quantitative studies to determine the precise concentration of the non-deuterated active ingredient in a complex formulation.

Conclusion

This compound is more than just a heavy version of a common surfactant. Its precisely increased molecular weight, a direct result of isotopic substitution, makes it an indispensable tool for scientists. From tracing metabolic pathways in drug discovery to elucidating the structure of complex biomaterials, the unique properties of this molecule provide a level of analytical clarity that would otherwise be unattainable. This guide has outlined its core properties, the logic behind its synthesis, and its critical applications, providing a foundational understanding for professionals in the field.

References

-

FooDB. Showing Compound Potassium dodecanoate (FDB017359). [Link]

-

PubChem. This compound | C12H23KO2 | CID 90473085. [Link]

-

ResearchGate. Potassium Dodecanoate. [Link]

-

DEUNET. Synthesis of novel deuterated lipids and surfactants. [Link]

-

Lin, Y., et al. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. [Link]

-

ACS Publications. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. [Link]

-

Wikipedia. Reinforced lipids. [Link]

-

National Institutes of Health. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | C12H23KO2 | CID 90473085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10124-65-9: Potassium laurate | CymitQuimica [cymitquimica.com]

- 5. Showing Compound Potassium dodecanoate (FDB017359) - FooDB [foodb.ca]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Documents download module [ec.europa.eu]

- 8. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Dodecanoate-D23

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of potassium dodecanoate-D23, an isotopically labeled surfactant with significant applications in metabolic research and drug development. By replacing hydrogen atoms with deuterium, researchers can trace the metabolic fate of fatty acids and enhance the pharmacokinetic profiles of drug candidates.[1][][3][4] This document offers a detailed protocol for its synthesis, purification, and comprehensive characterization using modern analytical techniques.

The Scientific Imperative for Deuterated Fatty Acids

Deuterated compounds, particularly fatty acids like this compound, are powerful tools in scientific research. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, provides a subtle yet powerful modification.[1] This isotopic labeling allows for the tracking of molecules in biological systems using mass spectrometry-based techniques to elucidate metabolic pathways and fluxes.[][5][6][7] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[1] This increased bond strength can slow down metabolic processes, offering a strategy to improve the stability and efficacy of pharmaceuticals.[3][4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction between dodecanoic acid-D23 and potassium hydroxide.[8][9][10] The key to a successful synthesis lies in the purity of the starting materials and the careful control of reaction conditions to ensure complete conversion and prevent side reactions.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Dodecanoic Acid-D23 | C₁₂HD₂₃O₂ | 223.41 | ≥98% isotopic purity | Commercially available |

| Potassium Hydroxide | KOH | 56.11 | ≥85% (pellets) | Standard laboratory grade |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous, ≥99.5% | Standard laboratory grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Standard laboratory grade |

| Deionized Water | H₂O | 18.02 | High-purity |

Synthesis Workflow

The synthesis process involves the dissolution of the deuterated fatty acid, followed by the addition of a stoichiometric amount of potassium hydroxide. The resulting salt is then isolated and purified.

Figure 1: A diagram illustrating the workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Dissolution of Dodecanoic Acid-D23: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of dodecanoic acid-D23 in 20 mL of anhydrous ethanol. Stir the solution at room temperature until the fatty acid is completely dissolved.

-

Preparation of Potassium Hydroxide Solution: In a separate beaker, carefully dissolve a stoichiometric equivalent of potassium hydroxide (approximately 0.25 g, adjusted for purity) in 10 mL of anhydrous ethanol. Gentle warming may be required to facilitate dissolution. Caution: Potassium hydroxide is corrosive; handle with appropriate personal protective equipment.

-

Neutralization Reaction: Slowly add the ethanolic potassium hydroxide solution dropwise to the stirring solution of dodecanoic acid-D23 at room temperature. The addition should be completed over a period of 15-20 minutes.

-

Reaction Completion: Allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure the neutralization is complete.

-

Precipitation of the Product: After the reaction is complete, add 50 mL of anhydrous diethyl ether to the reaction mixture with vigorous stirring. The this compound will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with two 20 mL portions of anhydrous diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound under vacuum at 40°C for at least 4 hours, or until a constant weight is achieved. The final product should be a fine, white powder.

Comprehensive Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a combination of analytical techniques.[11][12][13]

Analytical Techniques and Expected Results

| Analytical Technique | Parameter Measured | Expected Result |

| ¹H NMR Spectroscopy | Proton signals | Significant reduction or absence of signals corresponding to the alkyl chain protons. Residual signals can be used to quantify isotopic purity. |

| ²H NMR Spectroscopy | Deuterium signals | A complex multiplet corresponding to the deuterons along the alkyl chain, confirming the presence and location of deuterium.[14][15][16] |

| Mass Spectrometry (ESI-MS) | Molecular weight | Detection of the molecular ion corresponding to the deuterated dodecanoate anion (C₁₂D₂₃O₂⁻) at m/z ≈ 222.3. The isotopic distribution will confirm the high level of deuteration.[17][18] |

| FTIR Spectroscopy | Functional groups | Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching vibrations, and the absence of the broad O-H stretch of the carboxylic acid. C-D stretching vibrations will be observed at lower wavenumbers compared to C-H stretches.[19][20][21] |

Characterization Workflow

Figure 2: A flowchart for the analytical characterization of synthesized this compound.

Detailed Analytical Protocols

-

¹H NMR (400 MHz, D₂O): Dissolve a small amount of the sample in deuterium oxide (D₂O). The ¹H NMR spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the alkyl chain protons (typically in the range of 0.8-2.3 ppm for the non-deuterated analog). Any residual proton signals can be integrated to calculate the isotopic purity.

-

²H NMR (61.4 MHz, H₂O/CH₃OH): Dissolve the sample in a protonated solvent mixture. The ²H NMR will directly show the signals of the incorporated deuterium atoms, providing definitive proof of deuteration.[14][15][16]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the sample in a suitable solvent such as methanol. Analyze in negative ion mode. The mass spectrum should display a prominent peak for the dodecanoate-D23 anion [M-K]⁻ at an m/z value of approximately 222.3, confirming the molecular weight of the deuterated fatty acid.[17][18] The isotopic cluster of this peak will indicate the high level of deuterium incorporation.

-

Attenuated Total Reflectance (ATR)-FTIR: Place a small amount of the dry powder directly on the ATR crystal. The FTIR spectrum should show the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1560 cm⁻¹ and 1410 cm⁻¹, respectively.[20] The C-D stretching vibrations will be observed in the region of 2100-2250 cm⁻¹, which is a lower frequency than the C-H stretches (2850-3000 cm⁻¹).[19][21]

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis and characterization of this compound. The successful synthesis of this isotopically labeled compound provides researchers with a valuable tool for a wide range of applications, from metabolic tracing to the development of more stable and effective pharmaceuticals. Adherence to the detailed protocols and analytical procedures described herein will ensure the production of a high-purity, well-characterized final product, ready for use in demanding research environments.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025, November 4).

- Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (n.d.).

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5).

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.).

- A Technical Guide to the Applications of Deuterated Fatty Acids in Metabolic Research - Benchchem. (n.d.).

- Isotope Labeled Fatty Acids & Lipids. (n.d.).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (n.d.).

- Combined Analysis of C-18 Unsaturated Fatty Acids Using Natural Abundance Deuterium 2D NMR Spectroscopy in Chiral Oriented Solvents | Analytical Chemistry - ACS Publications. (n.d.).

- Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed. (2008, April 15).

- This compound | C12H23KO2 | CID 90473085 - PubChem - NIH. (n.d.).

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (n.d.).

- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (n.d.).

- Application Note 31 – Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.).

- Potassium Laurate Research Reagent | RUO - Benchchem. (n.d.).

- CHAPTER 10: Deuterium NMR of Mixed Lipid Membranes - Books - The Royal Society of Chemistry. (n.d.).

- Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC - NIH. (n.d.).

- Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid | Analytical Chemistry - ACS Publications. (2022, September 13).

- Determination of the natural deuterium distribution of fatty acids by application of 2H 2D-NMR in liquid crystals: fundamentals, advances, around and beyond - Semantic Scholar. (n.d.).

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5).

- Synthesis of isotopically labelled compounds - ResearchGate. (n.d.).

- Buy Potassium laurate | 10124-65-9 - Smolecule. (n.d.).

- Buy Online CAS Number 51732-20-8 - TRC - this compound | LGC Standards. (n.d.).

- This compound - CDN Isotopes. (n.d.).

- CAS 51732-20-8 this compound - Alfa Chemistry. (n.d.).

- Showing Compound Potassium dodecanoate (FDB017359) - FooDB. (2010, April 8).

- Deuterating Fatty Acids to Treat Diseases : r/chemistry - Reddit. (2016, September 11).

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).

- Potassium laurate - Wikipedia. (n.d.).

- Synthesis of novel deuterated lipids and surfactants. (2019, September 9).

- Fig. 2. FTIR spectra of the synthesized compounds (a) potassium... - ResearchGate. (n.d.).

- WO2017045648A1 - Preparation method for deuterated compound - Google Patents. (n.d.).

- Dodecanoic acid, 2,3-dihydroxypropyl ester - the NIST WebBook. (n.d.).

- This compound | 51732-20-8 - ChemicalBook. (n.d.).

- Potassium Dodecanoate - ResearchGate. (n.d.).

- FTIR spectra of (a) dodecanoic acid and (b) copper dodecanoate. - ResearchGate. (n.d.).

- Dodecanoic acid, methyl ester - the NIST WebBook. (n.d.).

- Potassium Dodecanoate | 10124-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. - ResearchGate. (n.d.).

- FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark - American Journal of Research Communication. (n.d.).

- Dodecanoic acid, TMS derivative - the NIST WebBook. (n.d.).

- Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem - NIH. (n.d.).

- Substances Added to Food (formerly EAFUS) - cfsanappsexternal.fda.gov. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. Potassium Laurate Research Reagent | RUO [benchchem.com]

- 9. Buy Potassium laurate | 10124-65-9 [smolecule.com]

- 10. Potassium laurate - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Isotopic Purity of Potassium Dodecanoate-D23

This guide provides an in-depth analysis of the methodologies and critical considerations for determining the isotopic purity of Potassium dodecanoate-D23 (C₁₂D₂₃KO₂). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the synthesis, potential isotopic impurities, and the analytical techniques essential for the precise characterization of this deuterated compound.

Introduction: The Significance of Isotopic Purity in Deuterated Compounds

This compound, the potassium salt of fully deuterated lauric acid, serves as a crucial tool in various scientific disciplines. Its applications range from a tracer in metabolic studies to an internal standard in quantitative analysis by mass spectrometry.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a greater mass and can alter the physicochemical properties of the molecule. This "deuterium effect" is leveraged in pharmaceutical research to modify drug metabolism and pharmacokinetics.[2]

The efficacy and reliability of this compound in these applications are fundamentally dependent on its isotopic purity . Isotopic purity refers to the percentage of a compound in which all the intended hydrogen atoms have been replaced by deuterium. The presence of incompletely deuterated molecules or other isotopic variants can significantly impact experimental outcomes and the accuracy of analytical measurements. Therefore, rigorous assessment of isotopic purity is a critical aspect of quality control for this compound.

Key Chemical Information for this compound:

| Property | Value | Source |

| Chemical Formula | C₁₂D₂₃KO₂ | [3] |

| CAS Number | 51732-20-8 | [4] |

| Molecular Weight | ~261.54 g/mol | [3] |

| Synonyms | Potassium Laurate-d23, Dodecanoate-d23 potassium salt | [3] |

| Typical Isotopic Purity | ≥98 atom % D | [5][6] |

Synthesis and Potential Isotopic Impurities

The synthesis of this compound typically involves the perdeuteration of lauric acid, followed by saponification with potassium hydroxide. A common method for perdeuteration is through H/D exchange under metal-catalyzed, hydrothermal conditions, using heavy water (D₂O) as the deuterium source.[7]

Understanding the synthesis process is paramount to identifying potential isotopic impurities. The primary types of impurities that can arise include:

-

Under-deuterated Species: Molecules where not all 23 hydrogen atoms have been replaced by deuterium. This is the most common isotopic impurity and can result from incomplete H/D exchange.

-

Isotopologues: Molecules with the same chemical formula but differing in the number of deuterium atoms (e.g., d22, d21, etc.).

-

Positional Isomers (Isotopomers): In cases of partial deuteration, molecules can exist where the deuterium atoms are located at different positions on the carbon chain.

-

Non-isotopic Impurities: Residual starting materials (lauric acid), reagents, or byproducts from the synthesis.

The following diagram illustrates a generalized workflow for the synthesis of this compound and highlights the stages where isotopic impurities can be introduced.

Caption: Synthesis workflow and potential points of impurity introduction.

Analytical Methodologies for Isotopic Purity Determination

A multi-technique approach is essential for the comprehensive characterization of this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful, non-destructive technique for determining the isotopic enrichment and the location of deuterium atoms within a molecule.[3][8]

Causality behind Experimental Choices:

-

Why ²H NMR? Unlike ¹H NMR, which would show the absence of signals in a fully deuterated compound, ²H NMR directly observes the deuterium nuclei, providing a quantitative measure of their presence.[3]

-

Solvent Selection: A non-deuterated solvent (e.g., H₂O, DMSO) is used to avoid interference with the analyte's deuterium signals.[3]

-

Internal Standard: A certified reference material with a known deuterium concentration can be used for absolute quantification.

Experimental Protocol: Quantitative ²H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a known volume of a suitable non-deuterated solvent (e.g., 0.6 mL of DMSO).

-

If using an internal standard, add a precise amount to the sample solution.

-

-

NMR Instrument Parameters (Example for a 400 MHz spectrometer):

-

Nucleus: ²H

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: ≥ 2 seconds to ensure good resolution.

-

Relaxation Delay (d1): 5 x T₁ (Longitudinal relaxation time). This is crucial for accurate quantification and needs to be determined experimentally for the specific molecule and solvent system.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

-

Data Analysis:

-

Integrate the area of the deuterium signals corresponding to the different positions on the dodecanoate chain.

-

If an internal standard is used, calculate the isotopic purity by comparing the integral of the analyte to the integral of the standard.

-

The presence of any residual proton signals in a corresponding ¹H NMR spectrum can also be used to estimate the level of under-deuteration.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and isotopic distribution of the analyte.

Causality behind Experimental Choices:

-

Why Direct Infusion MS? For a relatively pure sample, direct infusion allows for a rapid assessment of the isotopic cluster without the need for chromatographic separation.[9][10]

-

Ionization Technique: Electrospray ionization (ESI) is suitable for the analysis of the dodecanoate anion.

-

High-Resolution MS: Provides accurate mass measurements, which helps in confirming the elemental composition and resolving different isotopologues.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Mass Spectrometer Parameters (Example for a Q-TOF instrument):

-

Ionization Mode: Negative ESI.

-

Infusion Flow Rate: 5-10 µL/min.

-

Mass Range: Scan a range that includes the expected mass of the dodecanoate-d23 anion (m/z ~222.3) and its isotopologues.

-

Resolution: Set to a high resolving power to distinguish between closely spaced isotopic peaks.

-

-

Data Analysis:

-

Analyze the isotopic cluster of the [M-K]⁻ ion.

-

The most abundant peak should correspond to the fully deuterated species.

-

The relative intensities of the lower mass peaks (M-1, M-2, etc.) indicate the proportion of under-deuterated species.

-

Compare the experimentally observed isotopic distribution with the theoretical distribution for a given isotopic enrichment to calculate the overall purity.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to convert the non-volatile salt into a volatile ester.

Causality behind Experimental Choices:

-

Why GC-MS? GC provides excellent separation of different fatty acid esters, which can be useful for identifying any non-deuterated lauric acid or other fatty acid impurities.

-

Derivatization: Conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters increases the volatility of the analyte, making it suitable for GC analysis.[12][13]

-

Internal Standard: A deuterated internal standard of a different fatty acid can be used for accurate quantification.

Experimental Protocol: GC-MS of FAMEs

-

Sample Preparation (Derivatization to FAMEs):

-

Accurately weigh a small amount of this compound.

-

Add a solution of boron trifluoride (BF₃) in methanol (e.g., 14% w/v).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the esterification.

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Carefully collect the organic layer containing the dodecanoate-d23 methyl ester.

-

-

GC-MS Instrument Parameters:

-

GC Column: A polar capillary column (e.g., DB-WAX) is suitable for separating FAMEs.

-

Injection Mode: Splitless injection for high sensitivity.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of different FAMEs (e.g., start at 100°C, ramp up to 240°C).

-

MS Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

-

MS Scan Mode: Full scan to identify all components, and Selected Ion Monitoring (SIM) for targeted quantification of specific isotopologues.

-

-

Data Analysis:

-

Identify the peak corresponding to the dodecanoate-d23 methyl ester.

-

Analyze the mass spectrum of this peak to determine the isotopic distribution.

-

Quantify the amount of any non-deuterated dodecanoate methyl ester by comparing its peak area to that of the deuterated species.

-

The following diagram illustrates the analytical workflow for determining the isotopic purity of this compound.

Caption: A multi-technique analytical workflow for comprehensive isotopic purity assessment.

Data Presentation and Interpretation

A comprehensive certificate of analysis for this compound should summarize the findings from the different analytical techniques. The isotopic purity is typically reported as "atom % D", which represents the percentage of deuterium atoms at the labeled positions.

Example Certificate of Analysis Summary:

| Analysis | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Chemical Purity (by ¹H NMR) | ≥98% | 99.5% |

| Isotopic Enrichment (by ²H NMR) | ≥98 atom % D | 99.2 atom % D |

| Isotopic Distribution (by MS) | Predominantly M+23 | Conforms, with minor M+22 and M+21 peaks |

| Non-deuterated Lauric Acid (by GC-MS) | ≤1% | 0.5% |

Conclusion: Ensuring Scientific Integrity through Rigorous Analysis

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for research and development applications. A multi-faceted analytical approach, combining quantitative ²H NMR, high-resolution mass spectrometry, and GC-MS, provides a comprehensive and self-validating system for characterizing this deuterated compound. By understanding the synthesis, potential impurities, and the principles behind the analytical methodologies, researchers can confidently utilize this compound in their studies, thereby upholding the principles of scientific integrity and generating reliable and reproducible data.

References

-

Synthesis of novel deuterated lipids and surfactants. (2019). SINE2020. [Link]

-

Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. (2023). Catalysis Science & Technology. [Link]

-

ORGANIC DEUTERIUM COMPOUNDS: XIX. SYNTHESIS OF SOME DEUTERATED LAURIC ACIDS AND THEIR METHYL ESTERS. (1960). Canadian Journal of Chemistry. [Link]

-

ORGANIC DEUTERIUM COMPOUNDS: XIX. SYNTHESIS OF SOME DEUTERATED LAURIC ACIDS AND THEIR METHYL ESTERS. (1960). Semantic Scholar. [Link]

-

Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. (2023). ResearchGate. [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. (2016). PubMed Central. [Link]

-

Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]

-

Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. (2002). ResearchGate. [Link]

-

Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy. (2002). PubMed. [Link]

-

Plant Lipid Sample Preparation for GC-MS Analysis. (2024). Organomation. [Link]

-

A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (2022). MDPI. [Link]

-

Determination of the natural deuterium distribution of fatty acids by application of 2H 2D-NMR in liquid crystals: fundamentals, advances, around and beyond. (2019). Semantic Scholar. [Link]

-

Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (2024). PubMed. [Link]

-

Determination of the natural deuterium distribution of fatty acids by application of 2H 2D-NMR in liquid crystals: fundamentals, advances, around and beyond. (2019). ResearchGate. [Link]

-

Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (2024). DSpace. [Link]

-

Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (2024). ResearchGate. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PubMed Central. [Link]

-

Stable isotope characterization of olive oils: II-deuterium distribution in fatty acids studied by nuclear magnetic resonance (SNIF-NMR). (1998). ResearchGate. [Link]

-

Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations. (2012). NIH. [Link]

-

Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in. (2021). ORCA - Cardiff University. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope.com [isotope.com]

- 6. Documents download module [ec.europa.eu]

- 7. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.organomation.com [blog.organomation.com]

An In-depth Technical Guide to the Solubility of Potassium Dodecanoate-D23

This guide provides a comprehensive overview of the solubility characteristics of Potassium Dodecanoate-D23 (Potassium laurate-d23), a deuterated anionic surfactant of significant interest in various research and development applications, particularly in drug formulation and material science. Given the limited direct literature on the deuterated form, this document synthesizes data from its non-deuterated analogue, Potassium Dodecanoate, and provides robust methodologies for empirical determination.

Introduction to this compound

This compound is the potassium salt of the fully deuterated lauric acid. Its non-deuterated counterpart, potassium dodecanoate (or potassium laurate), is a well-characterized anionic surfactant used as an emulsifier and stabilizing agent.[1][2] The deuteration of the alkyl chain makes it a valuable tool for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy to probe molecular organization and dynamics in solution and at interfaces without altering the fundamental chemical properties significantly.

Chemical Structure and Properties:

-

Chemical Formula: CD₃(CD₂)₁₀COOK[3]

-

Molecular Weight: 261.55 g/mol [4]

-

Appearance: Typically a white to off-white solid powder or paste.[5][6]

The fundamental driving force behind the aqueous solubility of this compound is its amphiphilic nature. The long, deuterated alkyl chain is hydrophobic, while the carboxylate headgroup is hydrophilic. This duality governs its behavior in solution, leading to the formation of micelles above a certain concentration.[9]

Aqueous Solubility and Critical Micelle Concentration (CMC)

The solubility of a surfactant like this compound in an aqueous medium is not a simple saturation point but is intimately linked to its self-assembly into micelles. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which monomers begin to aggregate into these structures.[10] Below the CMC, the surfactant exists primarily as individual ions (dodecanoate-D23 anions and potassium cations). Above the CMC, additional surfactant molecules predominantly form micelles.

Table 1: Physicochemical Properties of Potassium Dodecanoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃KO₂ | [2][5] |

| Molecular Weight | 238.41 g/mol | [2][5] |

| Melting Point | 43.8 °C | [5] |

| Water Solubility | Soluble | [1][5][6] |

| Estimated Water Solubility | 2.656 g/L @ 25 °C | [7] |

| Critical Micelle Concentration (CMC) | ~24 mM | [10] |

Note: The CMC value can vary slightly depending on the determination method and experimental conditions such as temperature and ionic strength.

The process of micellization is a thermodynamically driven phenomenon governed by the hydrophobic effect. The aggregation of the hydrophobic tails into the core of the micelle minimizes their contact with water, leading to an increase in the entropy of the system.[9]

Experimental Determination of Solubility and CMC

For researchers requiring precise solubility and CMC data for this compound, empirical determination is essential. The following are established and reliable methods.

Visual (Flask) Method for Solubility Estimation

This is a straightforward method to determine the approximate solubility.

Protocol:

-

Prepare a series of vials with a fixed volume of the desired solvent (e.g., deionized water).

-

Add incrementally increasing amounts of this compound to each vial.

-

Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Visually inspect the vials for the presence of undissolved solid material. The concentration of the last vial to show complete dissolution represents the approximate solubility.

Causality: This method relies on reaching a thermodynamic equilibrium between the dissolved and undissolved solute. The extended equilibration time is critical to overcome any kinetic barriers to dissolution.

Methods for Determining Critical Micelle Concentration (CMC)

Accurate CMC determination is crucial as it signifies the onset of micelle formation, which dramatically impacts the solution's properties.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the point where the surface tension curve breaks.[10]

Experimental Workflow:

Caption: Workflow for CMC determination using surface tensiometry.

Causality: The choice of plotting surface tension against the logarithm of concentration is to linearize the pre-CMC region, making the break point more distinct and easier to identify. Meticulous cleaning of the tensiometer probe (e.g., Du Noüy ring or Wilhelmy plate) between measurements is critical to prevent cross-contamination that would distort the surface tension readings.[10]

Principle: This method is suitable for ionic surfactants. Below the CMC, conductivity increases linearly with concentration due to the presence of individual ions. Above the CMC, the rate of conductivity increase changes because the newly formed micelles have lower mobility than the free ions and bind some of the counter-ions (potassium ions).[10][11]

Experimental Workflow:

Caption: Workflow for CMC determination using conductometry.

Causality: Maintaining a constant temperature is paramount as ionic conductivity is highly temperature-dependent. The change in the slope of the conductivity plot is a direct consequence of the physical change in the charge carriers' mobility and number density upon micellization.

Principle: This highly sensitive technique employs a fluorescent probe, such as pyrene, that is sensitive to the polarity of its microenvironment. In the aqueous phase, pyrene exhibits a specific fluorescence spectrum. Upon micelle formation, pyrene partitions into the hydrophobic micellar core. This nonpolar environment alters its fluorescence spectrum, providing a signal for the onset of micellization.[10]

Protocol:

-

Prepare a series of this compound solutions.

-

Add a small, constant aliquot of a pyrene stock solution to each surfactant solution. The final pyrene concentration should be in the micromolar range.

-

Excite the samples at approximately 335 nm and record the emission spectra.

-

Plot the ratio of the intensity of the third vibronic peak (I₃) to the first peak (I₁) against the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[10]

Causality: The I₃/I₁ ratio is a sensitive indicator of the local polarity around the pyrene molecule. The sigmoidal curve represents the progressive partitioning of the probe from the polar aqueous environment to the nonpolar micellar interiors as the surfactant concentration increases through the CMC region.

Factors Influencing Solubility

Researchers must be aware that the solubility and CMC of this compound can be influenced by several factors:

-

Temperature: The solubility of most surfactants increases with temperature. The Krafft temperature is the temperature below which micelles do not form, and the solubility is limited to the monomer solubility.[9]

-

pH: The solubility of fatty acid salts is pH-dependent. At low pH, the carboxylate headgroup can become protonated, forming the less soluble lauric acid-D23.

-

Ionic Strength: The presence of electrolytes can decrease the CMC and affect the solubility by reducing the repulsion between the ionic headgroups, thus promoting micelle formation at lower concentrations.

Conclusion